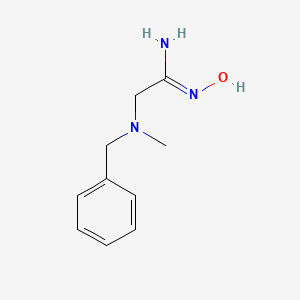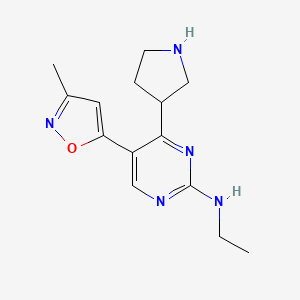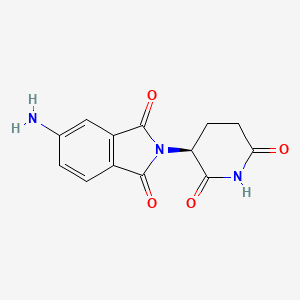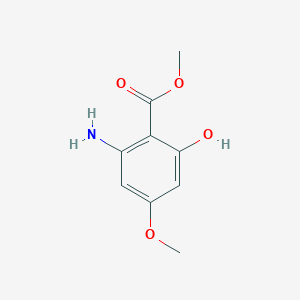
5-(Cyanomethyl)-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyanomethyl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a cyanomethyl group and a methyl group attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-6-methylnicotinonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures, such as 150°C . This approach allows for the production of cyanoacetanilide derivatives on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyanomethyl)-6-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide can lead to the formation of thiophene derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reaction with phenyl isothiocyanate can yield thiophene derivatives .
Applications De Recherche Scientifique
5-(Cyanomethyl)-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-(Cyanomethyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-(Cyanomethyl)-6-methylnicotinonitrile include other cyanoacetamide derivatives and nitrile-containing compounds .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes both a cyanomethyl group and a methyl group attached to a nicotinonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H7N3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
5-(cyanomethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-9(2-3-10)4-8(5-11)6-12-7/h4,6H,2H2,1H3 |
Clé InChI |
HDLHNIDFNQTDAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)



![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)




![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)




